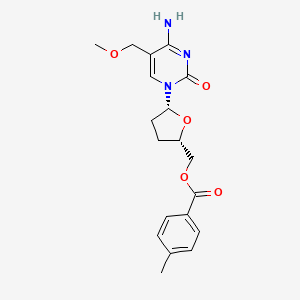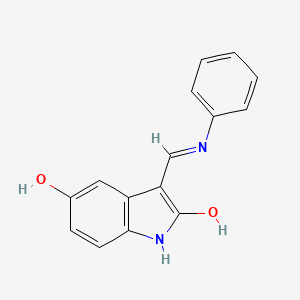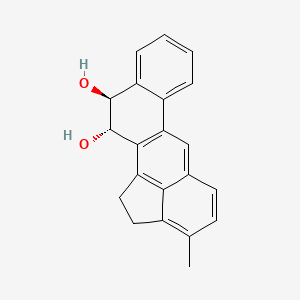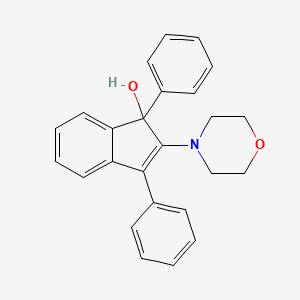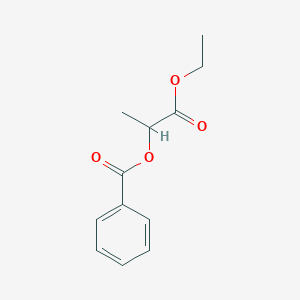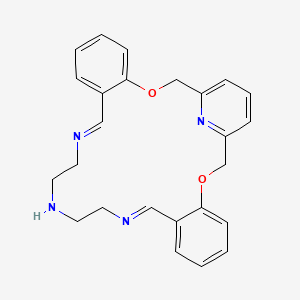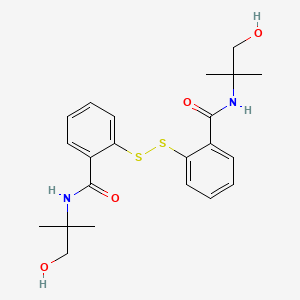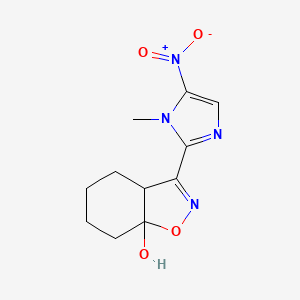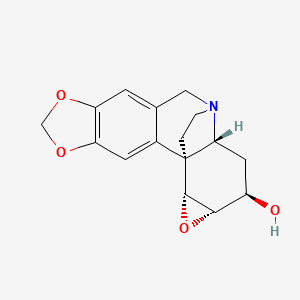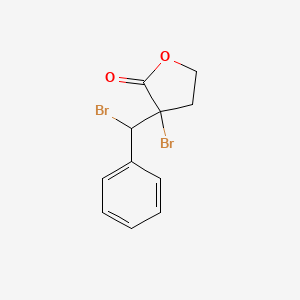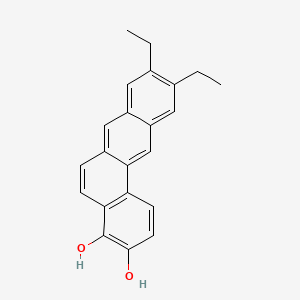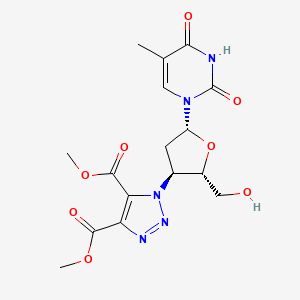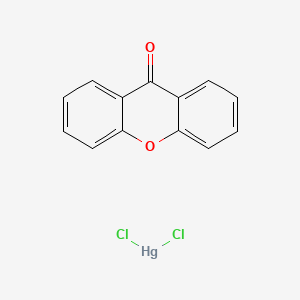
Dichloromercury; xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 31157 is a chemical compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 31157 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 31157 is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Bulk synthesis: Utilizing large quantities of reagents and solvents.
Continuous monitoring: Ensuring reaction conditions such as temperature, pressure, and pH are maintained.
Purification: Employing techniques like distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
NSC 31157 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic environments, depending on the nature of the substituent.
Major Products
Scientific Research Applications
NSC 31157 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 31157 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Modulating signaling pathways: Affecting cellular communication and function.
Interacting with receptors: Altering receptor activity and downstream effects.
Comparison with Similar Compounds
NSC 31157 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: NSC 12345, NSC 67890, NSC 54321.
Uniqueness: NSC 31157 has distinct structural features and reactivity that make it suitable for specific applications not covered by similar compounds.
Properties
CAS No. |
6325-96-8 |
|---|---|
Molecular Formula |
C13H8Cl2HgO2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
dichloromercury;xanthen-9-one |
InChI |
InChI=1S/C13H8O2.2ClH.Hg/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;;/h1-8H;2*1H;/q;;;+2/p-2 |
InChI Key |
CKPKEPKFHRSVLT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2.Cl[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




